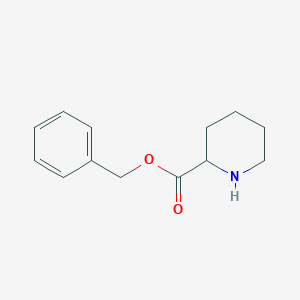

Benzyl piperidine-2-carboxylate

Description

Historical Context and Evolution of Piperidine-Based Compound Research

The story of piperidine (B6355638) research begins in the mid-19th century. The Scottish chemist Thomas Anderson first reported on piperidine in 1850, followed independently by the French chemist Auguste Cahours in 1852, who gave it its name. wikipedia.org Both chemists isolated the compound by reacting piperine, the alkaloid responsible for the pungency of black pepper (from the Latin Piper), with nitric acid. wikipedia.org This origin underscores the deep connection between piperidine scaffolds and natural products, a theme that continues to dominate the field. The piperidine structural motif is now recognized as a core component of numerous natural alkaloids, including the fire ant toxin solenopsin (B1210030) and the toxic alkaloid coniine from poison hemlock. wikipedia.org

From these natural product roots, the field evolved significantly. The initial focus on isolation and characterization gave way to investigations into synthesis and applications. Industrially, piperidine is now primarily produced through the hydrogenation of pyridine (B92270). wikipedia.org Over time, chemists recognized the piperidine ring as a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This term reflects the observation that this particular structural motif appears with remarkable frequency in biologically active compounds and approved drugs. taylorandfrancis.comarizona.edu Its favorable physicochemical properties, metabolic stability, and ability to adopt well-defined three-dimensional conformations in biological targets have made it a cornerstone of drug discovery. arizona.edunih.gov Consequently, research has expanded from simple piperidine to a vast array of its derivatives, driving the development of therapeutics across numerous areas, including antihistamines, antipsychotics, and analgesics. taylorandfrancis.comarizona.edu

Strategic Importance of Piperidine-2-carboxylate Scaffolds in Modern Organic Synthesis

Within the vast family of piperidine derivatives, the piperidine-2-carboxylate scaffold holds special strategic importance in modern organic synthesis. This importance is rooted in several key features, most notably its chirality and its utility as a versatile building block. Piperidine-2-carboxylic acid, also known as pipecolic acid, is a chiral molecule, with the (S)-enantiomer being a non-proteinogenic amino acid derived from the metabolism of L-lysine. nbinno.comwikipedia.org

The presence of a stereocenter at the 2-position is critical, as the biological activity of many pharmaceuticals is highly dependent on specific stereochemistry. thieme-connect.com The ability to use enantiomerically pure piperidine-2-carboxylate as a starting material allows chemists to construct complex molecular targets with precise three-dimensional control, which is essential for ensuring selective binding to proteins and enzymes. thieme-connect.com

Recent analyses have confirmed that piperidines are among the most prevalent nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). acs.org The piperidine-2-carboxylate scaffold serves as a key precursor for many of these complex pharmaceuticals. acs.org Advanced synthetic strategies have been developed to use these scaffolds in a modular fashion. For example, researchers have demonstrated scalable methods for creating orthogonally protected piperidine tricarboxylates, which can then undergo sequential, stereoselective functionalization reactions. acs.org This modular approach allows for the streamlined synthesis of densely functionalized, chiral piperidine targets, making the piperidine-2-carboxylate framework an invaluable platform for building libraries of diverse and complex molecules in drug discovery campaigns. acs.org Its derivatives are crucial intermediates in the synthesis of HIV-1 protease inhibitors and other therapeutic agents. nih.govnih.gov

Current Research Landscape and Key Academic Inquiry Drivers for Benzyl (B1604629) Piperidine-2-carboxylate

Current academic research on Benzyl piperidine-2-carboxylate focuses almost exclusively on its role as a pivotal intermediate in pharmaceutical synthesis. The compound is typically prepared through the esterification of (S)-piperidine-2-carboxylic acid with benzyl alcohol. The primary drivers behind this research are the creation of novel therapeutic agents and the optimization of synthetic pathways to access complex drug molecules.

A key academic inquiry is the utilization of (S)-Benzyl piperidine-2-carboxylate's specific stereochemistry to produce enantiomerically pure final products. This is critical for biological activity, as the specific three-dimensional arrangement often dictates the binding specificity to target proteins and enzymes. thieme-connect.com Research efforts are directed toward leveraging this chiral building block in the development of anti-inflammatory agents and enzyme inhibitors. Furthermore, its structural framework is related to numerous biologically active compounds, making it a valuable scaffold in drug design for potential analgesics, antidepressants, and antipsychotics.

The N-benzyl piperidine (N-BP) motif, a related structure, is known to be a versatile tool for fine-tuning the efficacy and physicochemical properties of drug candidates. nih.gov The benzyl group can provide crucial cation-π interactions with target proteins, and the piperidine ring serves as a platform for optimizing stereochemical aspects of potency. nih.gov While the benzyl group in this compound is attached to the carboxylate and not the nitrogen, the strategic use of the benzyl protecting group is a key area of investigation for manipulating reaction pathways. A concrete example of the scaffold's relevance is in the synthesis of modern antibiotics; a closely related derivative, Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate, is used as a reactant in the synthesis of Avibactam, a beta-lactamase inhibitor. chemdad.com This highlights the industrial and academic drive to develop efficient synthetic routes involving such intermediates to access next-generation medicines.

Data Tables

Table 1: Chemical Properties of (S)-Benzyl piperidine-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 116261-43-9 | |

| Molecular Formula | C₁₃H₁₇NO₂ | guidechem.com |

| Molecular Weight | 219.28 g/mol | guidechem.com |

| Synonyms | (S)-Benzyl Pipecolate, benzyl (2S)-piperidine-2-carboxylate, L-homoproline benzyl ester | guidechem.com |

| Appearance | Not specified in sources | |

| pKa | 8.20 ± 0.10 (Predicted) | guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

benzyl piperidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 |

InChI Key |

RSEPHCRIRACQML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl Piperidine 2 Carboxylate and Its Derivatives

Established Synthetic Pathways and Mechanistic Insights for Benzyl (B1604629) Piperidine-2-carboxylate Formation

The creation of benzyl piperidine-2-carboxylate fundamentally involves the formation of an ester bond between piperidine-2-carboxylic acid and benzyl alcohol, coupled with strategies to manage the reactivity of the piperidine (B6355638) nitrogen.

Esterification Reactions and Optimizations

The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is a primary method for synthesizing this compound. masterorganicchemistry.commasterorganicchemistry.comathabascau.calibretexts.org This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org To drive the reaction towards the ester product, excess benzyl alcohol can be used, or water, a byproduct, can be removed. masterorganicchemistry.comlibretexts.org

Several catalysts and reaction conditions have been optimized for the synthesis of benzyl esters. For instance, niobium(V) chloride (NbCl₅) has been used as an effective Lewis acid catalyst for the benzylation of carboxylic acids at room temperature. nih.gov A greener alternative involves a reusable silica-grafted niobium catalyst (SiO₂-Nb), which promotes the reaction at reflux temperatures. nih.gov Another innovative, neutral method employs 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ from 2-benzyloxypyridine and methyl triflate, to act as a benzyl group transfer agent. beilstein-journals.org This method is particularly advantageous for substrates sensitive to acidic or basic conditions. beilstein-journals.org

Table 1: Selected Methods for Benzyl Ester Synthesis

| Catalyst/Reagent | Co-reagent/Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (catalytic) | Benzyl alcohol (excess) | Reflux | Varies | Varies | masterorganicchemistry.com, libretexts.org |

| NbCl₅ | Diethyl ether | Room Temp | 2-3 hours | High | nih.gov |

| SiO₂-Nb | Benzyl alcohol (reflux) | Reflux | 6-9 hours | High | nih.gov |

| 2-Benzyloxypyridine | Methyl triflate, MgO, Toluene | 90 °C | 24 hours | 84-93% | beilstein-journals.org |

| 1-Butylpyridinium iodide | - | - | - | - | researchgate.net |

Protection and Deprotection Strategies for the Piperidine Nitrogen

Due to the nucleophilicity of the secondary amine in the piperidine ring, a protection strategy is often necessary to prevent side reactions during esterification and subsequent functionalization. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. The two most common N-protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nbinno.com It is known for its stability under a wide range of non-acidic conditions. Deprotection of the Boc group is conveniently achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane. reddit.comrsc.org

The Cbz group (or Z-group) is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comontosight.ai This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. total-synthesis.com This process typically involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or sodium borohydride. total-synthesis.comresearchgate.netsciencemadness.orgresearchgate.net The orthogonality of the Boc and Cbz groups allows for selective deprotection in complex multi-step syntheses.

Table 2: Common Nitrogen Protecting Groups for Piperidine Synthesis

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features | References |

|---|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl) | Stable to base and hydrogenolysis. | nbinno.com, reddit.com, rsc.org |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. | total-synthesis.com, researchgate.net, ontosight.ai |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to access chiral piperidine derivatives is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. nih.gov

Asymmetric Catalysis in Piperidine Ring Construction and Functionalization

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral piperidines. Various catalytic systems have been developed to control the stereochemistry during the formation or functionalization of the piperidine ring.

Organocatalysis : Chiral phosphoric acids have been utilized as organocatalysts in the asymmetric synthesis of novel bisindole-piperidine-amino acid hybrids, achieving excellent enantioselectivity (up to 99% ee). rsc.org

Metal Catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions between boronic acids and pyridine (B92270) derivatives have emerged as a robust method for producing enantioenriched 3-substituted piperidines with high yield and enantioselectivity. thieme-connect.comsnnu.edu.cnnih.gov Palladium-catalyzed reactions have also been instrumental in constructing substituted piperidines. ajchem-a.com

Biocatalysis : Chemo-enzymatic approaches provide a sustainable route to stereo-enriched piperidines. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into well-defined chiral piperidines under environmentally benign conditions. nih.gov

Chiral Auxiliary and Ligand-Controlled Synthetic Approaches

The use of chiral auxiliaries and ligands provides another effective means of inducing stereoselectivity in the synthesis of piperidine derivatives.

Chiral Auxiliaries : A chiral auxiliary temporarily attaches to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. For example, the asymmetric synthesis of pyrrolidines and piperidines can be achieved using chiral auxiliaries like Oppolzer's sultam. numberanalytics.com

Chiral Ligands : In metal-catalyzed reactions, chiral ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome. The kinetic resolution of N-Boc-2-arylpiperidines has been successfully achieved using n-butyllithium in combination with the chiral ligand (+)-sparteine, affording highly enantioenriched products. rsc.org The design of specific chiral ligands is crucial for the success of catalytic asymmetric synthesis. numberanalytics.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. rug.nl For the synthesis of this compound and its derivatives, several sustainable strategies have been explored.

Chemo-enzymatic methods, as mentioned earlier, represent a significant green approach by utilizing biocatalysts that operate under mild, aqueous conditions. nih.gov The use of recyclable catalysts, such as the silica-grafted niobium catalyst for esterification, reduces waste and improves the atom economy of the process. nih.gov Furthermore, iron-catalyzed additions of carboxylic acids to alkenes present a greener alternative to traditional esterification methods. rsc.org The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or trifluorotoluene also contributes to more sustainable synthetic routes. beilstein-journals.orgresearchgate.net For instance, piperidine-4-carboxylic acid functionalized on magnetic nanoparticles has been developed as a recyclable catalyst for organic reactions, highlighting the potential for creating sustainable catalytic systems for piperidine derivative synthesis. researchgate.net

Biocatalytic Transformations and Enzymatic Esterifications

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases and transaminases, are increasingly used for the synthesis of chiral piperidine derivatives.

Lipases are widely employed for esterification and transesterification reactions. The direct enzymatic esterification of a piperidine carboxylic acid with benzyl alcohol or the transesterification with a benzyl ester can produce this compound. Candida antarctica lipase (B570770) B (CALB) is a particularly effective and widely used biocatalyst for such transformations. rsc.orgresearchgate.net It can be immobilized on various supports, such as magnetic nanoparticles or acrylic resins, which enhances its stability and allows for easy recovery and reuse, a key advantage for industrial applications. rsc.orgnih.gov For instance, immobilized CALB has been successfully used in the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to yield valuable piperidine derivatives. rsc.org Research has shown that immobilized CALB can be more catalytically efficient than its free form. rsc.org

Enzymatic kinetic resolution is another key application of lipases. nih.govmdpi.com In the synthesis of a racemic piperidine derivative, a lipase can selectively acylate one enantiomer, allowing for the separation of the two. thieme-connect.comorganic-chemistry.org This high enantioselectivity is crucial for producing enantiomerically pure compounds where biological activity is dependent on a specific stereoisomer. Studies on the enzymatic transesterification of pyrrole (B145914) esters with benzyl alcohol using Novozym 435 (an immobilized form of CALB) have demonstrated high yields (up to 92%), showcasing the feasibility of such methods for related heterocyclic esters. nih.gov

Table 1: Examples of Lipase-Catalyzed Reactions for Piperidine/Ester Synthesis

| Enzyme | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB)@MHNTs | Multicomponent Reaction | Benzaldehyde, Aniline, Acetoacetate ester | First biocatalytic synthesis of piperidines via MCR; catalyst reusable for up to 10 cycles with 91% yield. | rsc.org |

| Candida antarctica Lipase B (Immobilized) | Kinetic Resolution (Esterification) | Racemic 3-Hydroxy-2-(2-oxopropyl)piperidine-1-carboxylic Acid Benzyl Ester, p-chlorophenylbutyrate | Achieved high enantiomeric ratio (E > 100) in cyclopentyl methyl ether (CPME) solvent. | thieme-connect.com |

| Pseudomonas cepacia Lipase (Lipase PS) | Kinetic Resolution (Hydrolysis) | Racemic ester precursor of Ivabradine | Achieved 96:4 enantiomeric ratio of the desired alcohol intermediate. | mdpi.com |

| Novozym 435 (Immobilized CALB) | Transesterification | Methyl 1H-pyrrole-2-carboxylate, Benzyl alcohol | Optimized conditions yielded 92% of Benzyl 1H-pyrrole-2-carboxylate. | nih.gov |

Solvent-Free, Atom-Economical, and Flow Chemistry Methodologies

In line with the principles of green chemistry, modern synthetic methods aim to minimize waste and energy consumption. Solvent-free reactions, atom-economical processes, and continuous flow chemistry are at the forefront of this movement.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition and cascade reactions, are inherently less wasteful. Palladium- or Ruthenium-catalyzed cascade reactions have been developed for the atom-economical synthesis of nitrogen heterocycles like pyrroles and isoquinolines from simple alkynes. nih.govorganic-chemistry.orgacs.org These methods often proceed in a single step, combining multiple transformations and avoiding the need to isolate intermediates, thus minimizing waste. organic-chemistry.orgacs.org

Solvent-free synthesis represents another green approach, where reactions are conducted without a solvent or in some cases, using one of the reactants as the solvent. youtube.com For example, the piperidine-promoted synthesis of piperidones from 2-cyanoacetamides and ketones can be performed under solvent-free conditions. nih.gov

Flow chemistry has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. organic-chemistry.org In a flow system, reagents are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and selectivities. acs.org Several studies have demonstrated the rapid and highly diastereoselective synthesis of α-chiral piperidines using continuous flow protocols. organic-chemistry.orgacs.orgnih.govacs.org For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow reactor can produce various functionalized piperidines in high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes. acs.org Furthermore, continuous flow systems using immobilized enzymes, such as transaminases, have been developed for the efficient production of chiral piperidine intermediates like (S)-1-Boc-3-aminopiperidine, achieving high space-time yields suitable for large-scale production. acs.org

Table 2: Flow Chemistry Methodologies for Chiral Piperidine Synthesis

| Methodology | Reagents/Catalyst | Key Features | Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Rapid reaction time (minutes), scalable. | >80% yield, >90:10 dr for α-substituted piperidines. | organic-chemistry.orgacs.org |

| Asymmetric Synthesis | Immobilized ω-Transaminase (ATA-W12) | Continuous bioprocess, high space-time yield. | 95% conversion to (S)-1-Boc-3-aminopiperidine in 10 min. | acs.org |

| Stereoselective Synthesis | Base-free Pd(DMSO)₂(TFA)₂ catalyst | Wacker-type aerobic oxidative cyclization. | Access to various N-heterocycles including piperidines. | organic-chemistry.org |

Chemoenzymatic and Stereoselective Routes to this compound Isomers

The synthesis of specific stereoisomers of chiral molecules like this compound is critical, as different isomers can have vastly different biological activities. Chemoenzymatic and stereoselective strategies provide elegant solutions to this challenge.

Chemoenzymatic synthesis integrates enzymatic reactions with conventional chemical steps to construct complex molecules with high stereocontrol. A powerful example is the synthesis of all four diastereomers of 2,6-disubstituted piperidines. nih.gov This process begins with the highly regio- and stereoselective monoamination of a prochiral 1,5-diketone using an ω-transaminase. The resulting aminoketone spontaneously cyclizes to a Δ1-piperideine intermediate. Subsequent chemical reduction of this intermediate using different reducing agents and conditions (e.g., with or without a Lewis acid) allows for the selective formation of either the cis or trans diastereomers. nih.gov Another innovative chemoenzymatic route involves the dearomatization of activated pyridines. nih.govacs.org This one-pot cascade employs an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.govacs.org

Table 3: Chemoenzymatic Strategies for Stereoselective Piperidine Synthesis

| Strategy | Enzymatic Step | Chemical Step | Target Scaffolds | Key Advantage | Reference |

|---|---|---|---|---|---|

| Diketone Monoamination | ω-Transaminase monoamination of 1,5-diketones | Diastereoselective reduction of Δ1-piperideine intermediate | All four diastereomers of 2,6-disubstituted piperidines | Access to all possible stereoisomers from a common intermediate. | nih.gov |

| Pyridine Dearomatization | 6-HDNO-catalyzed oxidation of tetrahydropyridines / EneIRED-catalyzed reduction | Chemical synthesis of activated pyridine precursors | Stereo-enriched 3- and 3,4-disubstituted piperidines | A versatile approach for a broad range of chiral piperidines. | nih.govacs.org |

| Aza-Michael Cascade | ω-Transaminase-mediated amination of ketoenones | Spontaneous intramolecular aza-Michael reaction | Enantiopure 2,6-disubstituted piperidines | Biocatalytic disconnection not possible with traditional chemistry. | scispace.comacs.org |

Purely chemical stereoselective routes have also been extensively developed. These often rely on chiral catalysts or auxiliaries to control the stereochemical outcome. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to convert pyridine derivatives and boronic acids into enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org The functionalization of existing piperidine rings can also be achieved with high stereoselectivity using chiral dirhodium tetracarboxylate catalysts for C-H insertion reactions. nih.gov Furthermore, the stereochemistry of substituted piperidines can often be controlled through hydrogenation of pyridine precursors, where the choice of catalyst (e.g., Pd/C vs. PtO₂) can influence the diastereomeric ratio of the product. nih.govwhiterose.ac.uk Subsequent epimerization under thermodynamic control can then be used to access the more stable diastereomer. nih.gov

Chemical Reactivity and Transformation Studies of Benzyl Piperidine 2 Carboxylate

Reactivity Profiles of the Ester Moiety in Benzyl (B1604629) Piperidine-2-carboxylate

The ester functionality in benzyl piperidine-2-carboxylate is a key site for chemical modification, allowing for the introduction of diverse structural motifs through reactions such as transesterification, amidation, and hydrolysis.

Transesterification Reactions and Their Applications in Derivative Synthesis

Transesterification of this compound provides a direct route to other ester derivatives. For instance, the conversion of the benzyl ester to other alkyl esters can be achieved under various catalytic conditions. While specific examples of transesterification with simple alcohols are not extensively detailed in the provided search results, the general principles of this reaction are well-established in organic synthesis. One study attempted a transesterification reaction using a large excess of t-butanol and a substoichiometric amount of triphenylphosphine, but the reaction did not proceed to completion. ethz.ch

In the synthesis of potential PD-1/PD-L1 interaction inhibitors, derivatives of (S)-piperidine-2-carboxylic acid were esterified with various bromides in the presence of cesium carbonate in dimethylformamide (DMF) to furnish the target ester compounds. acs.orgresearchgate.net For example, the synthesis of 2-fluoroethyl (S)-1-(5-chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b] ethz.chambeed.comdioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carboxylate was achieved by reacting the corresponding carboxylic acid with 2-fluoroethyl p-toluenesulfonate. nih.govacs.org These examples highlight the utility of esterification as a key step in the synthesis of complex pharmaceutical candidates.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| (S)-1-(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b] ethz.chambeed.comdioxin-6-yl)-2-methylphenyl)difluoromethoxy)benzyl)piperidine-2-carboxylic acid | Acetoxymethyl bromide | Cs₂CO₃, DMF | Acetoxymethyl (S)-1-(5-chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b] ethz.chambeed.comdioxin-6-yl)-2-methylphenyl)difluoromethoxy)benzyl)piperidine-2-carboxylate | 59% | acs.org |

| (S)-1-(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b] ethz.chambeed.comdioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carboxylic acid | 2-fluoroethyl p-toluenesulfonate | Cs₂CO₃, DMSO | 2-Fluoroethyl (S)-1-(5-chloro-2-((2-cyanopyridin-4-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b] ethz.chambeed.comdioxin-6-yl)-2-methylbenzyl)oxy)benzyl)piperidine-2-carboxylate | 40-52% | nih.gov |

Amidation and Hydrolysis Reaction Kinetics and Mechanisms

The ester group of this compound can be readily converted to an amide, a transformation that is often employed to improve metabolic stability in drug candidates. Amidation can be achieved by reacting the corresponding carboxylic acid (obtained after hydrolysis of the benzyl ester) with an amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org The use of HOBt is crucial to prevent racemization at the chiral center of the piperidine (B6355638) ring. acs.org For instance, an amide derivative was synthesized by condensing the carboxylic acid with d-mannosamine hydrochloride. acs.orgresearchgate.net

Hydrolysis of the benzyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF), methanol, and water. google.comgoogle.com The resulting carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides and other esters. acs.orgresearchgate.netgoogle.com

Transformations Involving the Piperidine Nitrogen Atom and Ring System

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of functionalization reactions.

N-Functionalization: Alkylation, Acylation, and Carbonylation Reactions

N-alkylation is a common strategy to introduce substituents onto the piperidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (MeCN). ethz.ch For example, reaction with chloroacetone (B47974) introduces an acetonyl group onto the nitrogen atom. ethz.ch Reductive amination is another powerful method for N-functionalization. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.orgresearchgate.netnih.govacs.org

N-acylation is another important transformation, leading to the formation of amides. For instance, N-benzoylation can be performed to protect the piperidine nitrogen or to introduce a specific pharmacophore. adventchembio.com

N-carbonylation, to form carbamates, has also been explored. For example, a derivative was synthesized via a carbamylation reaction. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product | Yield | Reference |

| This compound | Chloroacetone, K₂CO₃ | N-Alkylation | Benzyl 1-(2-oxopropyl)piperidine-2-carboxylate | - | ethz.ch |

| Phenol derivative and (S)-piperidine-2-carboxylic acid | NaBH₃CN, HOAc, DMF | Reductive Amination | Carboxylic acid derivative | 65% | acs.orgresearchgate.net |

| Aldehyde intermediate and amine | NaBH(OAc)₃ or NaBH₃CN | Reductive Amination | Various derivatives | 12-64% | nih.govacs.org |

Stereoselective Modifications and Ring Expansion/Contraction Reactions

The stereochemistry of the piperidine-2-carboxylate is often crucial for its biological activity. Therefore, synthetic methods that preserve or control the stereochemistry are of high importance. The synthesis of enantiomerically pure (S)-benzyl piperidine-2-carboxylate hydrochloride is typically achieved through stereoselective methods like chiral resolution or asymmetric catalysis. The enantiomeric purity can be confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Information regarding ring expansion or contraction reactions of the piperidine ring in this compound is not prevalent in the provided search results. However, the piperidine scaffold itself can be a precursor for more complex ring systems.

Oxidative and Reductive Methodologies Applied to this compound

The this compound molecule possesses functional groups that can be subjected to both oxidation and reduction.

The ester group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up another avenue for derivatization. Conversely, the ester can be oxidized to the corresponding carboxylic acid, a reaction that is often a prelude to amidation or other transformations. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

The piperidine ring itself can be susceptible to oxidation, although specific examples for this compound are not detailed in the search results. Reductive processes, particularly reductive amination for N-functionalization, have been discussed in section 3.2.1.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions at the Piperidine Skeleton

The piperidine ring of this compound is a versatile scaffold that can be modified through various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of a wide array of substituted piperidine derivatives with diverse applications, notably in the development of new therapeutic agents. The reactivity of the piperidine skeleton allows for functionalization at the nitrogen atom as well as at different carbon positions of the ring.

Carbon-Heteroatom Bond Formation: N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is a key site for functionalization. N-alkylation, a common carbon-heteroatom bond-forming reaction, can be readily achieved. For instance, the nitrogen of a piperidine derivative can be alkylated with various benzyl halides. echemi.com A typical procedure involves the reaction of the piperidine with an alkylating agent in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine in a suitable solvent like acetonitrile or dimethylformamide. researchgate.net The choice of base and solvent can be critical, especially to avoid side reactions like the formation of benzyl alcohol when using hydroxide-containing bases. echemi.com

Reductive amination is another powerful method for N-functionalization, where the piperidine nitrogen can react with aldehydes or ketones. This two-step process, often performed as a one-pot reaction, involves the formation of an iminium ion intermediate followed by its reduction.

The following table summarizes representative conditions for the N-alkylation of piperidine derivatives:

| Reactants | Reagents and Conditions | Product Type | Reference |

| Piperidine, Alkyl bromide or iodide | 0.1M solution in anhydrous acetonitrile, slow addition of alkyl halide, room temperature | N-alkylpiperidinium salt | researchgate.net |

| Piperidine, Alkylating agent | K2CO3, dry DMF, room temperature | N-alkylpiperidine | researchgate.net |

| Piperidine, Alkyl halide | N,N-diisopropylethylamine (1.5 eq.), anhydrous acetonitrile, room temperature | N-alkylpiperidine | researchgate.net |

| Ethyl piperidine-4-carboxylate, Benzyl chloride | K2CO3 or Et3N, Toluene or acetonitrile, Reflux at 80–100°C | Ethyl N-benzylpiperidine-4-carboxylate |

This table presents generalized conditions for N-alkylation of piperidine rings. The specific substrate is this compound or a closely related derivative.

Carbon-Carbon Bond Formation at the Piperidine Ring

The carbon framework of the piperidine ring can also be elaborated through various C-C bond-forming reactions, allowing for the introduction of substituents at different positions.

Functionalization at the C2 Position:

The carbon atom adjacent to the nitrogen (C2) can be functionalized, for instance, through rhodium-catalyzed C-H insertion reactions. In a study on N-Boc-piperidine, functionalization at the C2 position was achieved using aryldiazoacetates in the presence of a dirhodium catalyst, such as Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4. nih.gov This reaction leads to the formation of a new carbon-carbon bond at the C2 position.

Functionalization at the C3 Position:

The C3 position of the piperidine ring can be modified through several strategies. One approach involves the conjugate addition of a carbon nucleophile to an α,β-unsaturated ketone precursor. For example, a phenyl group can be introduced at the C3 position (relative to the nitrogen) via the conjugate addition of phenylboronic acid to a dihydropyridin-4(1H)-one, which can be synthesized from a piperidone carboxylate derivative. nih.gov

Another strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate. This method allows for the stereoselective introduction of a substituent at the C3 position. nih.gov

Functionalization at the C4 Position:

The C4 position of the piperidine ring is also amenable to the formation of new carbon-carbon bonds. A common strategy involves the use of a 4-piperidone (B1582916) intermediate. The ketone functionality at the C4 position allows for a variety of subsequent reactions, such as Wittig reactions to introduce a carbon-carbon double bond. nih.gov Furthermore, 4-piperidones can be prepared through intramolecular Claisen condensation of precursors derived from the twofold alkylation of primary amines with acrylates. youtube.com

The following table provides examples of carbon-carbon bond-forming reactions on the piperidine skeleton:

| Reaction Type | Starting Material/Precursor | Reagents and Conditions | Product Type | Reference |

| C2 Functionalization | N-Boc-piperidine | Aryldiazoacetate, Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 catalyst | C2-substituted piperidine | nih.gov |

| C3 Functionalization (Conjugate Addition) | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | Phenylboronic acid, [Rh(cod)2]BF4, dioxane/KOH | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | nih.gov |

| C3 Functionalization (Cyclopropanation) | N-Boc-tetrahydropyridine | Asymmetric cyclopropanation followed by reductive ring opening (Et3SiH, BF3·Et2O) | C3-substituted piperidine | nih.gov |

| C4 Functionalization (Wittig Reaction) | Piperidone derivative | Wittig reagent | C4-alkylidene piperidine | nih.gov |

| C4 Functionalization (from 4-piperidone) | Primary amine, Acrylate | Intramolecular Claisen condensation | 4-piperidone derivative | youtube.com |

This table illustrates various C-C bond-forming reactions on the piperidine ring, with starting materials that are either derivatives of or closely related to this compound.

Strategic Applications of Benzyl Piperidine 2 Carboxylate in Complex Organic Synthesis

Utilization as a Versatile Chiral Building Block in Total Synthesis

(S)-Benzyl piperidine-2-carboxylate is widely recognized and utilized as a chiral building block in asymmetric synthesis. researchgate.netchemscene.com Its stereochemically defined center serves as a crucial starting point for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The inherent chirality of the molecule is pivotal, as the biological activity of many complex compounds is dependent on their specific three-dimensional arrangement. nih.gov

The synthetic utility of benzyl (B1604629) piperidine-2-carboxylate is enhanced by the presence of two key functional groups: the secondary amine within the piperidine (B6355638) ring and the benzyl carboxylate group. The benzyl group can be readily removed under various conditions, such as hydrogenolysis, to reveal the carboxylic acid, which can then participate in a wide range of chemical transformations, including amide bond formation. nih.gov Similarly, the piperidine nitrogen can be functionalized through N-alkylation or acylation, allowing for the introduction of diverse substituents. nih.gov This dual functionality provides chemists with a powerful handle to elaborate the molecule and construct complex target structures with high stereocontrol.

The synthesis of benzyl piperidine-2-carboxylate itself is typically achieved through the esterification of the corresponding piperidine-2-carboxylic acid with benzyl alcohol. nih.gov This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The table below summarizes the key reactants and conditions for a typical synthesis.

Table 1: Synthesis of (S)-Benzyl piperidine-2-carboxylate

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|---|

| (S)-piperidine-2-carboxylic acid | Benzyl alcohol | DCC, DMAP | Anhydrous, Inert atmosphere | (S)-Benzyl piperidine-2-carboxylate |

Precursor Role in the Synthesis of Diverse Natural Product Scaffolds

The piperidine structural motif is a ubiquitous feature in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity. mdpi.com this compound serves as an advanced precursor for the stereoselective synthesis of several classes of these alkaloids.

For instance, the 2,6-disubstituted piperidine core is a common feature in alkaloids such as (±)-prosophylline. nih.gov While a direct total synthesis starting from this compound is not explicitly detailed in the provided search results, the formal synthesis of prosophylline has been achieved using a polymer-supported 2,6-disubstituted-dihydro-2H-pyridin-3-one, highlighting the importance of piperidine-based intermediates. nih.gov The strategic advantage of using a precursor like this compound lies in its ability to set the stereochemistry at the C2 position, which can then guide the stereoselective introduction of other substituents onto the piperidine ring.

The versatility of this building block is further demonstrated in its potential application towards the synthesis of other complex alkaloids. The piperidine ring is a core component of indolizidine and quinolizidine (B1214090) alkaloids, which are known for their diverse medicinal properties. researchgate.net The synthesis of these bicyclic systems often involves the elaboration of a substituted piperidine precursor.

Intermediate in the Construction of Advanced Synthetic Organic Materials

While this compound is a well-established intermediate in the synthesis of biologically active molecules, its application in the construction of advanced synthetic organic materials such as polymers, liquid crystals, or metal-organic frameworks (MOFs) is not extensively documented in the available literature.

Searches for the use of this compound as a functional monomer in polymerization reactions did not yield specific examples. acs.orgrsc.org While other piperidine derivatives have been explored for the synthesis of functional polymers, the direct incorporation of this compound into polymer chains appears to be an underexplored area of research. acs.orgrsc.org Similarly, the synthesis of liquid crystals and MOFs typically involves molecules with different structural motifs, and there is no clear evidence of this compound being employed as a primary building block in these fields. researchgate.netnih.gov

The research focus for this particular compound has been overwhelmingly directed towards medicinal chemistry and natural product synthesis, leveraging its chiral nature and the prevalence of the piperidine scaffold in bioactive compounds. nih.gov

Contributions to the Synthesis of Complex Heterocyclic Systems and Polycyclic Architectures

The utility of this compound extends to the synthesis of more complex heterocyclic and polycyclic systems beyond simple piperidine derivatives. The piperidine ring itself can serve as a foundation for the construction of fused or bridged ring systems.

One notable example is its use as a precursor in the synthesis of bicyclic alkaloids. A Russian patent describes the use of a derivative, (2S, 5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate, in the preparation of a 1,6-diazabicyclo[3.2.1]octane-2-carboxamide derivative. This transformation involves a series of reactions including carbonylation and cyclization, where the piperidine ring of the starting material becomes part of the final bicyclic structure.

The synthesis of such complex heterocyclic systems often relies on the strategic unmasking and reaction of the functional groups on the piperidine precursor. The ability to control the stereochemistry at multiple centers is crucial, and starting with a chiral building block like (S)-benzyl piperidine-2-carboxylate provides a significant advantage in these multi-step synthetic sequences. The development of methods for the diastereoselective functionalization of the piperidine ring allows for the creation of a diverse range of polycyclic architectures with potential applications in drug discovery and development. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Benzyl Piperidine 2 Carboxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of benzyl (B1604629) piperidine-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the benzyl and piperidine (B6355638) moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom are often observed as a singlet around δ 4.30-4.40 ppm. The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts generally appearing between δ 2.80-4.00 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 170-175 ppm. The aromatic carbons of the benzyl group resonate between δ 127-140 ppm, while the benzylic carbon and the carbons of the piperidine ring appear in the more upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific proton and carbon signals and establishing the connectivity within the molecule. ugm.ac.id For instance, HMBC can confirm the connectivity between the benzylic protons and the carbons of the piperidine ring.

Conformational analysis of the piperidine ring is also achievable through detailed analysis of NMR data. The coupling constants between vicinal protons on the piperidine ring can provide insights into the dihedral angles, helping to determine the preferred chair or boat conformation. researchgate.net Studies on related N-benzylpiperidine derivatives have shown that the piperidine ring often adopts a chair conformation with bulky substituents in equatorial positions to minimize steric strain. researchgate.netresearchgate.net Variable-temperature NMR studies can also be employed to investigate dynamic processes and conformational equilibria.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl Piperidine-2-carboxylate Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic protons | 7.20-7.40 (m) | 127-140 |

| Benzyl CH₂ | 4.30-4.40 (s) | 50-52 |

| Piperidine H-2 | 3.80-4.00 (m) | 58-62 |

| Piperidine ring protons | 2.80-3.50 (m) | 43-50 |

| Carboxylic acid carbonyl | - | 170-175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the derivative. Data compiled from representative literature values.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

In electrospray ionization (ESI-MS), this compound derivatives typically form a protonated molecule, [M+H]⁺. The fragmentation of this molecular ion in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways include the loss of the benzyl group (C₇H₇), often observed as a prominent peak at m/z 91. Another characteristic fragmentation is the loss of the carboxyl group (COOH), resulting in a fragment ion corresponding to the protonated benzylpiperidine moiety. libretexts.org Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a common fragmentation pathway for aliphatic amines. libretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. For example, the presence of the benzyl group is confirmed by the characteristic benzyl fragment, while the piperidine ring structure can be inferred from the specific cleavage patterns within the ring system. libretexts.org

Table 2: Common Mass Spectrometric Fragments of this compound Derivatives

| Fragment Ion | Description | Typical m/z |

| [M+H]⁺ | Protonated molecule | Molecular Weight + 1 |

| [M-C₇H₇]⁺ | Loss of the benzyl group | M - 91 |

| [C₇H₇]⁺ | Benzyl fragment | 91 |

| [M-COOH]⁺ | Loss of the carboxyl group | M - 45 |

Note: The observed m/z values will vary depending on the specific molecular weight of the this compound derivative being analyzed. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Isomeric Differentiation

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and can aid in differentiating between isomers.

The IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations. A strong absorption band is typically observed in the region of 1720-1700 cm⁻¹ due to the C=O stretching vibration of the ester functional group. The aromatic C-H stretching vibrations of the benzyl group are usually found between 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring appear in the 3000-2850 cm⁻¹ range. The C-O stretching of the ester group can be observed around 1230-1200 cm⁻¹.

Raman spectroscopy provides complementary information and can be particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the benzyl group are often strong in the Raman spectrum.

Vibrational spectroscopy can also be used to differentiate between isomers. For example, the position and shape of the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can be sensitive to the stereochemistry and conformation of the piperidine ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3010 |

| Aliphatic C-H | Stretching | 2950-2850 |

| Ester C=O | Stretching | 1720-1700 |

| Aromatic C=C | Stretching | 1580-1560 |

| C-O (Ester) | Stretching | 1230-1200 |

| Monosubstituted Aromatic Ring | C-H Bending (out-of-plane) | 750-700 |

Note: These are general ranges, and the exact positions of the absorption bands can be influenced by the molecular environment and any substitutions on the molecule.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses a stereocenter at the C-2 position of the piperidine ring. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The resulting ORD curve can be used to assign the absolute configuration by comparing it to the curves of known standards or by applying empirical rules.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be unambiguously assigned. nih.gov This approach has been successfully applied to determine the stereochemistry of various cyclic dipeptides containing proline, a structurally related amino acid to piperidine-2-carboxylic acid. nih.gov

The stereochemical assignment is critical as the biological activity of chiral molecules often depends on their specific enantiomeric form.

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov

This technique allows for the unambiguous determination of the absolute configuration of the chiral center. Furthermore, it provides detailed insights into the conformation of the piperidine ring, confirming whether it adopts a chair, boat, or twisted conformation in the solid state. nih.gov Studies on related piperidine derivatives have often shown the piperidine ring to adopt a chair conformation with substituents in equatorial positions to minimize steric hindrance. researchgate.netnih.gov

Computational and Theoretical Studies on Benzyl Piperidine 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Benzyl (B1604629) piperidine-2-carboxylate. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used to achieve a balance between computational cost and accuracy for molecules of this size. researchgate.netnih.govtandfonline.com

Geometry optimization is the first step, leading to the identification of the most stable three-dimensional structure by minimizing the molecule's energy. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For Benzyl piperidine-2-carboxylate, calculations would likely predict specific bond lengths for the C-N and C-O bonds within the piperidine (B6355638) and ester functionalities, respectively, and the characteristic angles of the sp³-hybridized carbons in the piperidine ring.

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-N (piperidine) | ~1.47 Å |

| Bond Length | C=O (carboxylate) | ~1.21 Å |

| Bond Length | C-O (carboxylate) | ~1.36 Å |

| Bond Angle | C-N-C (piperidine) | ~111.5° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl and piperidine nitrogen moieties, while the LUMO would likely be centered on the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red areas (negative potential) indicate regions prone to electrophilic attack, while blue areas (positive potential) are susceptible to nucleophilic attack. For this molecule, the carbonyl oxygen would be a region of high negative potential, whereas the hydrogen on the piperidine nitrogen would show a positive potential.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar structures.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the six-membered piperidine ring means that this compound can exist in several different conformations. The most stable is typically a chair conformation, which minimizes torsional and steric strain. However, boat and twist-boat conformations also exist and may be relevant in certain environments or upon substitution. The orientation of the substituents—the benzyl carboxylate group at C2—can be either axial or equatorial.

Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER) are computationally efficient methods for exploring the conformational landscape. A Potential Energy Surface (PES) scan can be performed by systematically rotating key dihedral angles to identify all stable low-energy conformers. researchgate.net For this compound, the key dihedral angles would involve the C-N bonds of the piperidine ring and the C-C bond connecting the piperidine to the carboxylate group. Due to steric hindrance from the large benzyl ester group, the equatorial conformation is expected to be significantly more stable than the axial one.

Molecular Dynamics (MD) simulations can provide further insight by modeling the dynamic behavior of the molecule over time at a given temperature. MD can reveal the pathways and timescales of conformational transitions, showing how the molecule flexes and converts between different chair and boat forms.

Table 3: Relative Energies of this compound Conformers This table presents hypothetical data based on computational studies of substituted piperidines.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair | C2-Equatorial | 0.00 | >99% |

| Chair | C2-Axial | ~3.5 | <1% |

Mechanistic Investigations of this compound Reactions through Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. A common reaction for this compound is base-catalyzed hydrolysis of the ester.

To model this reaction, one would use DFT methods to map out the potential energy surface. The process involves locating the structures of the reactants (ester and hydroxide (B78521) ion), the tetrahedral intermediate, the products (carboxylate anion and benzyl alcohol), and crucially, the transition states connecting them. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction rate. nih.gov

For the hydrolysis of this compound, two main transition states would be modeled: one for the formation of the tetrahedral intermediate and one for its breakdown. The geometry of the TS would reveal the precise arrangement of atoms at the point of bond-making and bond-breaking. For example, the C-O bond of the carbonyl group would be partially elongated, and a new O-H bond would be partially formed.

Table 4: Hypothetical Activation Energies for Ester Hydrolysis This table presents plausible data for a modeled reaction.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack of OH⁻ on carbonyl carbon | ~15 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm the molecular structure. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations yield a set of vibrational modes and their corresponding frequencies. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving the agreement with experimental data. nih.gov For this compound, characteristic peaks such as the C=O stretch of the ester, C-N stretching of the piperidine, and aromatic C-H bends of the benzyl group can be predicted and assigned. researchgate.net

Table 5: Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical but realistic data.

| Parameter | Functional Group | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift | C=O (Ester) | ~172 ppm | 170-175 ppm |

| ¹H NMR Shift | N-H (Piperidine) | ~2.5 ppm | 2.0-3.0 ppm |

| IR Frequency | C=O Stretch | ~1760 cm⁻¹ (scaled) | ~1735 cm⁻¹ |

In Silico Design Principles for Novel Derivatives with Targeted Synthetic Properties

In silico methods are invaluable in the rational design of new molecules with specific desired properties, guiding synthetic efforts and reducing trial-and-error in the lab. For this compound, derivatives can be designed to modulate properties like reactivity, solubility, or biological activity. unisi.itnih.gov

One major application is in drug discovery, where molecular docking is used to predict how a ligand (a derivative of our molecule) fits into the binding site of a target protein. researchgate.netresearchgate.net By analyzing the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions), chemists can design modifications to improve binding affinity and selectivity. For instance, substituents could be added to the benzyl ring or the piperidine nitrogen to form additional interactions with a protein's active site.

Structure-Activity Relationship (SAR) studies can be performed computationally. By creating a virtual library of derivatives and calculating key properties (e.g., HOMO-LUMO gap, logP, binding affinity), one can build a model that relates structural features to the desired property. This model can then predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Table 6: In Silico Design Strategies for this compound Derivatives

| Design Goal | Modification Strategy | Predicted Outcome | Computational Method |

|---|---|---|---|

| Increase Reactivity | Add electron-withdrawing group (e.g., -NO₂) to benzyl ring | Lowers LUMO energy, making carbonyl carbon more electrophilic | DFT (HOMO/LUMO analysis) |

| Enhance Lipophilicity | Replace benzyl group with a larger, non-polar aromatic system | Increases logP value | QSAR modeling |

| Improve Binding to Target X | Add H-bond donor/acceptor to piperidine N | Forms specific interactions with active site residues | Molecular Docking |

Emerging Research Directions and Future Perspectives for Benzyl Piperidine 2 Carboxylate

Development of Highly Efficient and Selective Catalytic Systems for its Transformations

The development of efficient and selective catalytic systems is crucial for unlocking the full potential of benzyl (B1604629) piperidine-2-carboxylate. Researchers are actively exploring various catalytic approaches to achieve desired chemical transformations with high precision and yield.

One promising area is the use of transition-metal catalysts. For instance, palladium-catalyzed reactions have been employed for the oxidative annulation of alkyl amides and dienes to synthesize substituted piperidines. mdpi.com This method features the activation of a C(sp3)-H bond, a typically challenging transformation. mdpi.com Gold(I) complexes are also being investigated for the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com

Bimetallic catalysts are also gaining attention. For example, bimetallic Pd-Fe catalysts on a titanium dioxide support have shown high efficiency in the selective oxidation of benzyl alcohol to benzaldehyde, a reaction that can be conceptually related to transformations of benzyl piperidine-2-carboxylate. researchgate.net This enhanced activity is attributed to the bifunctional nature of the catalyst, which facilitates the in-situ production of hydrogen peroxide and the generation of reactive oxygen species. researchgate.net

Furthermore, organocatalysis is emerging as a powerful tool for piperidine (B6355638) synthesis, offering a metal-free alternative to traditional methods. mdpi.com These catalysts can promote stereoselective reactions, which is particularly important for a chiral molecule like this compound. mdpi.com The development of reusable nanocatalysts, such as chitosan-supported ytterbium, also presents a sustainable approach for the synthesis of substituted piperidine derivatives. researchgate.net

Exploration of Novel Synthetic Applications beyond Traditional Organic Synthesis

The unique structural motif of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery. nih.gov The N-benzyl piperidine (N-BP) moiety is frequently utilized to modulate the physicochemical and pharmacological properties of drug candidates. nih.gov Its three-dimensional structure and ability to engage in cation-π interactions with target proteins make it a versatile tool for medicinal chemists. nih.gov

Recent research has highlighted the application of N-benzyl piperidine derivatives as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. nih.gov For example, novel derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease pathology. nih.gov Some of these compounds have shown promising multifunctional activities, including free radical scavenging, metal chelation, and inhibition of amyloid-β aggregation. nih.gov

The piperidine ring is a common feature in many pharmaceuticals, and this compound serves as a key intermediate in their synthesis. mdpi.com For example, it is a building block for the synthesis of penfluridol, an antipsychotic medication. chemicalbook.com It is also used in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have potential therapeutic applications for their anti-nociceptive, anti-inflammatory, and anti-cancer properties. unisi.it

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The integration of automated synthesis platforms and machine learning algorithms is revolutionizing chemical research and development. nih.gov These technologies offer the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. beilstein-journals.orgnih.gov

Automated flow synthesis, controlled by open-source software, can significantly reduce the manual labor and time required for multi-step syntheses. nih.gov This approach allows for the continuous and optimized production of chemical compounds. nih.gov For instance, the machine-assisted synthesis of piperazine-2-carboxamide, a related heterocyclic compound, has been successfully demonstrated, showcasing the feasibility of automating complex reaction sequences. nih.gov

Machine learning models are being developed to predict reaction outcomes, recommend optimal reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgresearchgate.net These models can be trained on large datasets of chemical reactions to identify patterns and relationships that may not be apparent to human chemists. beilstein-journals.org By combining machine learning with high-throughput experimentation, researchers can rapidly screen a wide range of reaction parameters to identify the optimal conditions for a given transformation, leading to improved yields and selectivity. chemrxiv.org This data-driven approach has the potential to significantly accelerate the development of efficient synthetic routes for this compound and its derivatives. chemrxiv.org

Challenges and Opportunities in Scaling Production for Research and Development Purposes

The transition from laboratory-scale synthesis to larger-scale production for research and development presents both challenges and opportunities. Ensuring consistent quality, high yields, and cost-effectiveness are key considerations in scaling up the synthesis of this compound.

One of the primary challenges is the development of robust and scalable synthetic routes. The synthesis of (S)-Benzyl piperidine-2-carboxylate, for example, often involves the esterification of (S)-piperidine-2-carboxylic acid with benzyl alcohol, a reaction that requires careful control of conditions to ensure high yield and purity. The use of chiral starting materials or catalysts is necessary to obtain the desired stereoisomer, which can add to the cost and complexity of the process.

However, there are also significant opportunities for process optimization and innovation. The development of high-yield synthetic methods, even if they involve multiple steps, can be cost-effective if the starting materials are readily available and the reactions are efficient. google.com For example, a multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid has been developed with mild reaction conditions and simple post-treatment, avoiding the need for costly column chromatography. google.com

Furthermore, the development of continuous flow processes offers a promising avenue for scalable and efficient production. nih.gov Flow chemistry can provide better control over reaction parameters, leading to improved consistency and safety, which are crucial for industrial-scale manufacturing.

Unexplored Reactivity Pathways and Stereochemical Control Strategies

While significant progress has been made in understanding the reactivity of this compound, there remain numerous unexplored pathways and opportunities for developing novel stereochemical control strategies. The presence of multiple reactive sites in the molecule—the secondary amine, the carboxylate group, and the aromatic ring—offers a rich landscape for chemical modification.

The selective functionalization of the piperidine ring is an area of active research. For example, methods for the direct β-functionalization of piperidine derivatives via C–H bond activation have been developed, allowing for the introduction of sulfenyl and selenyl groups without the need for a directing group or metal catalyst. acs.org Exploring similar transformations on the this compound scaffold could lead to novel derivatives with interesting biological activities.

Stereochemical control is paramount in the synthesis of chiral molecules like this compound. The development of new asymmetric catalytic systems is crucial for accessing specific stereoisomers with high enantiomeric purity. mdpi.com For instance, palladium-catalyzed enantioselective C–H alkynylation has been successfully applied to synthesize atropisomers with high stereoselectivity. acs.org Applying such advanced catalytic methods to this compound could open up new avenues for creating structurally diverse and stereochemically defined molecules.

Furthermore, investigating the reactivity of the benzyl group itself could lead to new synthetic transformations. While it often serves as a protecting group, its selective activation and functionalization could provide access to a wider range of derivatives. The heterocoupling of two similar benzyl radicals using dual photoredox/cobalt catalysis is a recent example of the novel reactivity being explored for benzyl groups. researchgate.net

Q & A

Q. Optimization Strategies :

- Continuous Flow Reactors : Improve yield (up to 85%) and reduce side reactions by enhancing mixing and heat transfer .

- Catalytic Systems : Use palladium or nickel catalysts for selective hydrogenation during deprotection steps .

| Reaction Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Yield (%) | 60–70 | 80–85 |

| Reaction Time (h) | 12–24 | 2–4 |

| Purity (%) | 90–95 | >98 |

How should researchers address discrepancies in reported biological activity data for this compound analogs?

Advanced Question

Data contradictions often arise from structural variations, assay conditions, or target specificity. Methodological approaches include:

- Structural Validation : Confirm compound identity via NMR and HRMS to rule out impurities .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using standardized cell lines (e.g., HEK293 for receptor binding) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities across analogs .

Case Study :

A derivative with a pyridine moiety showed conflicting IC₅₀ values (5 µM vs. 20 µM) in kinase inhibition assays. Re-evaluation under uniform ATP concentrations (1 mM) resolved the discrepancy .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

| Hazard | Preventive Measure | Emergency Response |

|---|---|---|

| Skin Irritation | Gloves and lab coats | Wash with soap/water |

| Eye Exposure | Goggles | 15-minute flush |

| Inhalation Risk | Fume hoods | Move to fresh air |

How can researchers design analogs with enhanced pharmacological activity?

Advanced Question

Structure-Activity Relationship (SAR) Strategies :

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the piperidine ring to improve receptor binding .

- Stereochemical Control : Enantiopure (R)- or (S)-configurations (e.g., 149201-79-6) can enhance selectivity for G-protein-coupled receptors .

Case Example :

Replacing the benzyl group with a 4-methoxypyridine moiety increased anti-inflammatory activity by 3-fold in murine models .

What analytical techniques are essential for characterizing this compound derivatives?

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Data Interpretation Tip :

A singlet at δ 3.7 ppm (¹H NMR) indicates the presence of a methoxy group, while a carbonyl stretch at ~1700 cm⁻¹ (FTIR) confirms ester functionality .

How do pH and solvent systems influence the stability of this compound?

Advanced Question

- pH-Dependent Degradation : The compound hydrolyzes rapidly in alkaline conditions (pH > 9), forming piperidine-2-carboxylic acid. Stability is optimal at pH 4–6 .

- Solvent Effects :

| Condition | Half-Life (Days) |

|---|---|

| pH 7.4 (Buffer) | 7 |

| pH 5.0 (Acetate) | 30 |

| DMSO (10 mM) | 14 |

What strategies resolve low yields in the final deprotection step of this compound synthesis?

Advanced Question

- Catalyst Screening : Pd/C (10% w/w) in ethanol under H₂ (1 atm) achieves >90% deprotection efficiency .

- Alternative Methods : Use BCl₃ in dichloromethane for acid-labile protecting groups .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Incomplete Deprotection | Increase H₂ pressure to 3 atm |

| Side Reactions | Lower temperature to 0°C |

How can computational tools predict the biological targets of this compound analogs?

Advanced Question

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to adrenergic receptors (e.g., α2A subtype) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors and hydrophobic regions for kinase inhibition .

Validation :

A derivative with a 2-ethoxyethyl side chain showed predicted binding energy of -9.2 kcal/mol to acetylcholinesterase, correlating with experimental IC₅₀ = 8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products